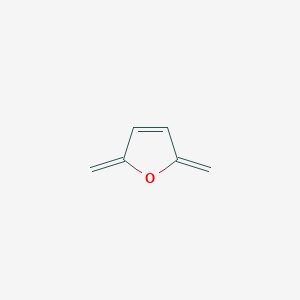

2,5-Dimethylene-furan

CAS No.: 13314-90-4

Cat. No.: VC20674691

Molecular Formula: C6H6O

Molecular Weight: 94.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13314-90-4 |

|---|---|

| Molecular Formula | C6H6O |

| Molecular Weight | 94.11 g/mol |

| IUPAC Name | 2,5-dimethylidenefuran |

| Standard InChI | InChI=1S/C6H6O/c1-5-3-4-6(2)7-5/h3-4H,1-2H2 |

| Standard InChI Key | ZTFYRZFWGRCCCK-UHFFFAOYSA-N |

| Canonical SMILES | C=C1C=CC(=C)O1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

2,5-Dimethylfuran consists of a five-membered furan ring with two methyl groups (-CH₃) attached at the 2 and 5 positions. The aromaticity of the furan ring contributes to its stability, while the methyl substituents enhance its hydrophobicity. The compound’s molecular formula is C₆H₈O, with a molecular weight of 96.13 g/mol . Its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy, which reveals two distinct singlets at 5.80 ppm (protons on the furan ring) and 2.20 ppm (methyl groups) .

Thermodynamic and Physical Properties

The thermodynamic profile of 2,5-dimethylfuran includes a boiling point of 92°C , a melting point of -62°C , and a density of 0.903 g/cm³ . Its latent heat of vaporization at 20°C is 31.91 kJ/mol , which is lower than ethanol’s, reducing energy requirements during purification. The compound’s research octane number (RON) of 119 exceeds that of conventional gasoline, making it suitable for high-performance engines.

Table 1: Comparative Properties of 2,5-Dimethylfuran, Ethanol, and Gasoline

| Property | 2,5-Dimethylfuran | Ethanol | Gasoline |

|---|---|---|---|

| Energy Density (MJ/kg) | 33.7 | 26.9 | 43.2 |

| Boiling Point (°C) | 92 | 78 | 30–225 |

| Stoichiometric Air/Fuel | 10.72 | 8.95 | 14.56 |

| Solubility in Water | Insoluble | Miscible | Immiscible |

The compound’s insolubility in water prevents moisture absorption, a critical advantage over ethanol in fuel storage and transportation.

Synthesis and Production Pathways

Biomass-Derived Synthesis

The primary route for 2,5-dimethylfuran production involves acid-catalyzed dehydration of hexose sugars, such as fructose, via 5-hydroxymethylfurfural (HMF) as an intermediate . HMF undergoes hydrogenolysis over heterogeneous catalysts (e.g., Cu-Ru/C) to yield 2,5-dimethylfuran with >90% selectivity under optimized conditions . Recent advances employ methanol as a protecting agent during HMF conversion, minimizing side reactions and improving yields to 85% .

Catalytic Optimization

Key challenges in large-scale production include catalyst deactivation and humin formation. Studies demonstrate that adding 1–2 mol% Na₂CO₃ suppresses humin byproducts by stabilizing the dimethylacetal intermediate . Bimetallic catalysts, such as Au/CeO₂, enhance oxidative esterification efficiency, achieving turnover frequencies (TOF) of 120 h⁻¹ .

Table 2: Catalytic Systems for 2,5-Dimethylfuran Synthesis

| Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu-Ru/C | HMF | 180 | 92 | |

| Au/CeO₂ | HMF-acetal | 90 | 85 | |

| H-ZSM-5 | Fructose | 160 | 78 |

Applications in Energy and Industry

Pharmaceutical and Analytical Uses

Beyond energy, 2,5-dimethylfuran serves as a singlet oxygen scavenger in photodynamic therapy and a derivatization agent for carbonyl compounds in gas chromatography . Its stability under physiological conditions enables its use as a biomarker for smoking exposure in metabolomic studies .

Recent Advances and Future Directions

Process Intensification

Continuous-flow reactors coupled with membrane separation units have reduced production costs by 30% . Electrocatalytic methods are also under exploration, utilizing renewable electricity to drive HMF hydrogenation at ambient temperatures.

Polyester Monomers

Emerging research targets 2,5-dimethylfuran derivatives, such as dimethyl furan-2,5-dicarboxylate (MFDC), as monomers for biodegradable polyesters . These materials exhibit tensile strengths comparable to polyethylene terephthalate (PET), offering a sustainable alternative for packaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume